molecular formula C16H14F3N5 B3905815 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2,4,5-trifluorobenzyl)pyrimidin-2-amine

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2,4,5-trifluorobenzyl)pyrimidin-2-amine

Cat. No. B3905815
M. Wt: 333.31 g/mol
InChI Key: FEOPHPATMBKZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2,4,5-trifluorobenzyl)pyrimidin-2-amine is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine-based kinase inhibitors and has been studied extensively for its ability to inhibit various kinases involved in cancer progression, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2,4,5-trifluorobenzyl)pyrimidin-2-amine involves the inhibition of various kinases involved in cancer progression and inflammation. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2,4,5-trifluorobenzyl)pyrimidin-2-amine are primarily related to its inhibition of various kinases involved in cancer progression and inflammation. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has also been shown to reduce inflammation and improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2,4,5-trifluorobenzyl)pyrimidin-2-amine is its specificity for various kinases involved in cancer progression and inflammation. This allows for targeted inhibition of these pathways, reducing the risk of off-target effects. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2,4,5-trifluorobenzyl)pyrimidin-2-amine. One potential area of focus is the development of more soluble analogs that can be used in a wider range of experiments. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of more efficient synthesis methods could also facilitate the study of this compound and its derivatives.

Scientific Research Applications

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2,4,5-trifluorobenzyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various kinases involved in cancer progression, including EGFR, HER2, and VEGFR. In addition, it has also been studied for its anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-N-[(2,4,5-trifluorophenyl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5/c1-9-11(8-24(2)23-9)15-3-4-20-16(22-15)21-7-10-5-13(18)14(19)6-12(10)17/h3-6,8H,7H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOPHPATMBKZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC(=NC=C2)NCC3=CC(=C(C=C3F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2,4,5-trifluorobenzyl)pyrimidin-2-amine

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